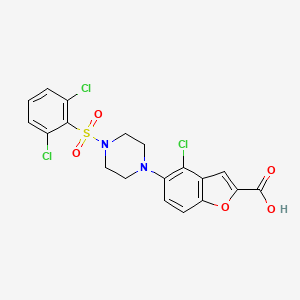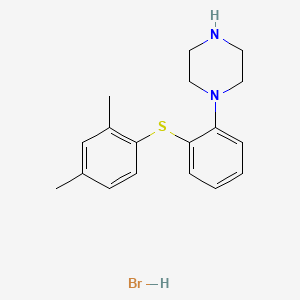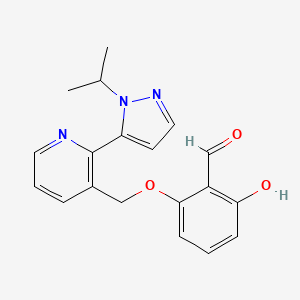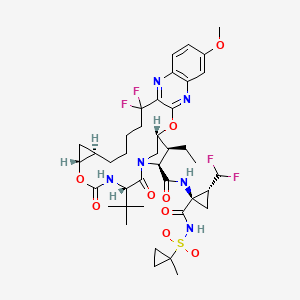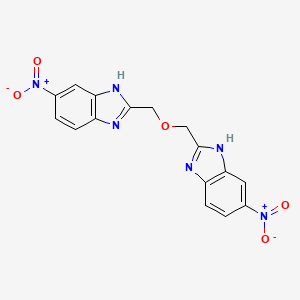
2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2’-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole)”, also known as VU591, is a chemical compound with the molecular formula C16H12N6O5 . It has a molecular weight of 368.30 g/mol . This compound is a selective, small-molecule ROMK inhibitor.
Molecular Structure Analysis
The compound has a bicyclic structure composed of a benzene ring and an imidazole ring . The InChI string representation of the molecule is InChI=1S/C16H12N6O5/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16/h1-6H,7-8H2,(H,17,19)(H,18,20) .
Chemical Reactions Analysis
While specific chemical reactions involving “2,2’-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole)” are not detailed in the retrieved sources, benzimidazole derivatives are known to exhibit a broad spectrum of biological activities .
Physical And Chemical Properties Analysis
The compound is a white to tan powder with a solubility of ≥12 mg/mL in DMSO . It has a molecular weight of 368.30 g/mol . The compound has 2 hydrogen bond donors and 7 hydrogen bond acceptors .
Applications De Recherche Scientifique
Neuroscience Research
VU591 is primarily used in neuroscience applications due to its ability to selectively inhibit the inward rectifier potassium channel, Kir1.1 . This specificity allows researchers to study the biological activity of Kir1.1 channels, which are significant in the regulation of neuronal excitability and neurotransmitter release.
Development of Diuretic Drugs
The compound has been identified as a potent and selective blocker of the renal outer medullary potassium channel, ROMK (Kir1.1), which is a putative drug target for a new class of loop diuretic drugs . These drugs could potentially lower blood pressure and blood volume without causing hypokalemia, a common side effect of current diuretics.
Cardiac and CNS Ion Channels Research
VU591 exhibits a modest off-target effect on the GABA A receptor among a panel of cardiac and central nervous system ion channels and receptors . This makes it a valuable tool for studying the pharmacology of these channels and the development of related therapeutics.
Cell Signaling Studies
The compound may be used in cell signaling studies to understand the role of specific potassium channels in cellular communication processes . This can provide insights into how cells respond to various stimuli and how disruptions in these pathways can lead to disease.
Potassium Channel Classification and Signal Transduction
VU591 is featured on the Potassium Channels page of the Handbook of Receptor Classification and Signal Transduction . This highlights its importance in the study of potassium channel function and the signaling pathways they are involved in.
Biochemical and Physiological Actions Research
The biochemical and physiological actions of VU591 are of interest due to its specific inhibition of the Kir1.1 channel. This specificity allows for the exploration of the channel’s role in various physiological processes, such as renal function and electrolyte balance .
Mécanisme D'action
VU591, also known as 2,2’-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole), is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK, Kir1.1) . This article will delve into the various aspects of its mechanism of action.
Target of Action
VU591 primarily targets the Renal Outer Medullary Potassium Channel (ROMK or Kir1.1) . ROMK plays a crucial role in maintaining the body’s electrolyte and fluid balance .
Mode of Action
VU591 interacts with ROMK by blocking the intracellular pore of the channel . This inhibition prevents the flow of potassium ions through the channel, thereby affecting the reabsorption of sodium and water in the kidneys .
Biochemical Pathways
The inhibition of ROMK by VU591 affects the electrolyte and fluid balance in the body. ROMK is involved in the reabsorption of sodium and water in the nephron, a critical component of the kidney. By inhibiting ROMK, VU591 disrupts this process, leading to increased excretion of sodium and water .
Result of Action
The primary result of VU591’s action is diuresis, or increased urine production, due to the disruption of sodium and water reabsorption in the kidneys . This can potentially be used to treat conditions like hypertension, although more research is needed to confirm its therapeutic potential.
Action Environment
The efficacy and stability of VU591 can be influenced by various environmental factors. For instance, the pH and ionic composition of the body fluids can affect the activity of ROMK and, consequently, the effectiveness of VU591. Additionally, factors like temperature and light exposure could potentially affect the stability of the compound . .
Orientations Futures
Propriétés
IUPAC Name |
6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O5/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16/h1-6H,7-8H2,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPXNYLXYNRFNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657496 |
Source


|
| Record name | 2,2'-[Oxybis(methylene)]bis(6-nitro-1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(Oxybis(methylene))bis(5-nitro-1H-benzo[d]imidazole) | |
CAS RN |
1222810-74-3 |
Source


|
| Record name | 2,2'-[Oxybis(methylene)]bis(6-nitro-1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




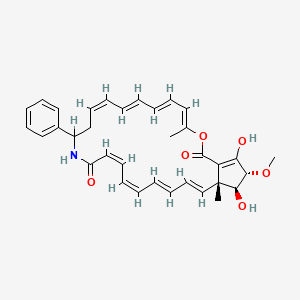



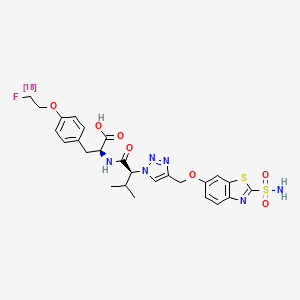
![3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine](/img/structure/B611700.png)
